N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide
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Overview
Description
N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide is an organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone (coumarin) moiety linked to an acetamide group through an ethylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide involves the reaction of 4-hydroxycoumarin with ethylene diamine in boiling glacial acetic acid. The reaction proceeds with the simultaneous N-acetylation of the second amino group. The detailed synthetic route is as follows :
Reactants: 4-hydroxycoumarin (1.62 g, 10 mmol) and ethylene diamine (12.0 g, 0.2 mol).
Solvent: Glacial acetic acid (30 ml, 0.53 mol).
Reaction Conditions: The mixture is heated at reflux for 14 hours.
Workup: The reaction mixture is poured into 75 ml of water, and the resulting precipitate is filtered and washed with hot water. The solid is then stirred with ether, filtered, washed with ether, and dried at 90-100°C to yield the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be adapted for larger-scale production with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chromenone moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in microbial growth, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin: The parent compound used in the synthesis of N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide.
Coumarin: A simpler structure with similar biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Uniqueness
This compound is unique due to its specific structure, which combines the chromenone moiety with an acetamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
263383-38-6 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C13H14N2O3/c1-9(16)14-6-7-15-11-8-13(17)18-12-5-3-2-4-10(11)12/h2-5,8,15H,6-7H2,1H3,(H,14,16) |
InChI Key |
XDNWUDRGAFROOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC1=CC(=O)OC2=CC=CC=C21 |
Origin of Product |
United States |
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